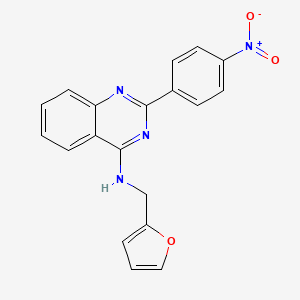

![molecular formula C21H30N2O3 B5547168 1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, utilizing various catalysts and conditions to achieve the desired structure. For example, the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines demonstrates the use of catalytic amounts of piperidine and α-cyanoacrylic esters in reactions to form corresponding compounds, showcasing the principles that might apply to the synthesis of our target compound (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).

Molecular Structure Analysis

Molecular and crystal structure analyses, such as X-ray diffraction, provide insights into the conformation, bonding, and overall geometry of molecules. Studies on hydroxy derivatives of hydropyridine have revealed the importance of intramolecular and intermolecular hydrogen bonds in determining molecular conformation and crystal packing (Kuleshova, L. & Khrustalev, V., 2000).

Chemical Reactions and Properties

Chemical reactions involving organic compounds can result in various products depending on the reactants and conditions. For example, the reaction of acryloyloxiranes with methylamine leading to 3-hydroxy-4-piperidinones showcases the types of transformations that similar compounds might undergo (Zvonok, A., Bíba, V., & Stanishevskii, L. S., 1988).

Physical Properties Analysis

The physical properties of organic molecules, such as melting points, boiling points, solubility, and crystal structure, are crucial for their characterization and application. Studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, for example, include analyses of crystal structure and hydrogen bonding, offering insights into the physical characteristics that could be expected for our compound of interest (Nelson, W., Karpishin, T., Rettig, S., & Orvig, C., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, define the compound's utility in various applications. Research on the radical cyclization of amino aldehydes to hydroxy pyrrolidines and piperidines illustrates the type of chemical behavior and transformations that similar structures may undergo (Parsons, A. & Pettifer, R. M., 1997).

Wissenschaftliche Forschungsanwendungen

Enantioselective Reactions : Research demonstrates the utility of enantiomerically enriched radicals in forming alkene radical cation/anion pairs, which are trapped intramolecularly by amine nucleophiles, leading to pyrrolidine and piperidine systems. This showcases the chemical's potential in creating complex molecular systems with stereochemical memory, important for pharmaceutical synthesis and material science (Crich et al., 2006).

Antimicrobial and Antifungal Properties : The synthesis of pyrrolidine derivatives from carvotacetone and monoterpenes has been explored for their antimicrobial and antifungal properties. This area of research highlights the compound's relevance in developing new therapeutic agents against resistant pathogens (Masila et al., 2020).

Catalytic Reactions and Thermodynamics : Studies on the thermodynamics of ketoreductase-catalyzed reactions involving substituted ketones, including pyrrolidinone derivatives, offer insights into the efficiency and selectivity of enzymatic processes. Such research is pivotal in optimizing industrial chemical synthesis and understanding reaction mechanisms (Tewari et al., 2008).

Oxidative Conversion and Catalysis : The unique oxidative conversion of N-acyl cyclic amines, including pyrrolidinones and piperidines, into N-acyl amino acids catalyzed by ruthenium porphyrins under mild conditions, is significant for organic synthesis, highlighting potential in synthesizing bioactive compounds and pharmaceuticals (Ito et al., 2005).

Crystallography and Molecular Packing : Understanding the molecular and crystal structures of pyrrolidine and piperidine derivatives offers deep insights into the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing. This research is crucial for the design of materials and drugs with specific physical and chemical properties (Kuleshova & Khrustalev, 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-[4-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-3-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c1-21(2,26)12-11-16-7-9-17(10-8-16)20(25)22-13-3-5-18(15-22)23-14-4-6-19(23)24/h7-10,18,26H,3-6,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAZDJQESLICMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)N3CCCC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[4-(3-Hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)